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Compound of Interest

(2-Fluoro-5-
Compound Name: (isopropylcarbamoyl)phenyl)boroni
c acid
Cat. No.: B1461906
\ v

An In-depth Technical Guide to the Safety and Handling of (2-Fluoro-5-
(isopropylcarbamoyl)phenyl)boronic Acid

Disclaimer: This document provides a comprehensive guide to the safe handling, storage, and
use of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid based on its chemical
properties and established best practices for analogous arylboronic acids. As of the writing of
this guide, specific peer-reviewed studies on the stability, reactivity, and toxicology of this
particular compound are limited. Therefore, the protocols and recommendations herein are
provided as a robust starting point for experienced researchers and should be adapted with
due diligence and appropriate risk assessment for any specific application.

Introduction and Physicochemical Properties

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is an increasingly important building
block in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a
versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the
Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. The presence of a
fluorine atom and an isopropylcarbamoyl group on the phenyl ring can significantly influence
the electronic properties, lipophilicity, metabolic stability, and binding interactions of the target
molecules.
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Understanding the safety, handling, and stability of this reagent is paramount to ensuring the
integrity of experimental results and, most importantly, the safety of laboratory personnel. This
guide, intended for researchers, scientists, and drug development professionals, provides a
detailed overview of these aspects from the perspective of a senior application scientist,
emphasizing the causality behind procedural choices.

Table 1: Physicochemical Properties of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic
acid[1]

Property Value

CAS Number 874289-49-3

Molecular Formula C10H13BFNOs3

Molecular Weight 225.03 g/mol

Appearance Solid (typically off-white)

Purity Typically =98%

Storage Temperature Room temperature, under inert atmosphere
InChl Key NCRUGKRIPMSQHI-UHFFFAOYSA-N

Hazard Identification and Toxicological Profile

The primary hazards associated with (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid,
as indicated by supplier safety data sheets, are skin irritation, serious eye irritation, and
potential respiratory irritation.[1] Beyond these immediate hazards, a key consideration for the
boronic acid class of compounds is the potential for genotoxicity.

GHS Hazard Classification

Table 2: GHS Hazard Statements for (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic
acid[1]
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Code Statement

H315 Causes skin irritation.

H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

The Question of Mutagenicity

In recent years, a significant body of research has emerged suggesting that some arylboronic
acids can produce positive results in the Ames test, a bacterial reverse mutation assay used to
screen for carcinogenic potential.[2][3] This has led to the classification of arylboronic acids as
a "potential genotoxic impurity" (PGI) class by regulatory bodies, a critical consideration in
pharmaceutical development.

Causality of Mutagenicity: The proposed mechanism for the mutagenicity of some boronic
acids involves the oxygen-mediated oxidation of the carbon-boron bond, which can generate
organic radicals.[2] These radical species can then interact with bacterial DNA, leading to
mutations.

Expert Insight: It is crucial to understand that a positive Ames test does not automatically
eguate to a genotoxic risk in humans. Subsequent studies on a selection of Ames-positive
boronic acids have shown that this bacterial mutagenicity does not always translate to
genotoxicity in eukaryotic cell systems.[2][3] This suggests that the risk may not be as universal
as initially feared. However, in the absence of specific toxicological data for (2-Fluoro-5-
(isopropylcarbamoyl)phenyl)boronic acid, it is prudent to handle it as a potentially genotoxic
compound. This means that exposure should be minimized, and its removal from the final
active pharmaceutical ingredient (API) to very low levels (parts per million) must be validated.

Storage, Handling, and Stability

The stability of arylboronic acids is a critical factor in their successful application. They are
susceptible to several degradation pathways, which can be mitigated through proper storage
and handling.

Recommended Storage Protocol
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To maintain the integrity of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, the
following storage conditions are recommended:

o Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). This is the most
critical parameter to control. Oxygen can lead to oxidative degradation, while moisture can
facilitate both hydrolysis and the formation of boroxines.

o Temperature: Store in a cool, dry place. While room temperature is often cited by
suppliers[1], for long-term storage, refrigeration (2-8 °C) is advisable to slow down potential
degradation pathways.

o Container: Use a tightly sealed container of a suitable material, such as amber glass, to
protect from light and moisture.

Laboratory Handling Workflow

All manipulations should be performed in a well-ventilated chemical fume hood. Adherence to
the following workflow will minimize exposure and preserve the quality of the reagent.

Handling under Inert Gas Resealing and Storage
Purge Weighing Vessel Quickly Weigh Immediately Transfer | | Purge Headspace Return to Designated
E’a"s'” BROBFEE [ with Argon/Nitrogen Required Amount to Reaction Vessel of Original Container Sl iy Cool, Dry Storage

Click to download full resolution via product page

Caption: Workflow for handling air- and moisture-sensitive boronic acids.

Key Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for
developing robust analytical methods.
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Caption: Major degradation pathways for arylboronic acids.

o Boroxine Formation: This is a reversible dehydration reaction where three molecules of the
boronic acid condense to form a six-membered ring. While boroxines are often in equilibrium
with the monomeric acid form in solution, their presence can complicate stoichiometry and
analysis.

o Protodeboronation: This is the hydrolytic cleavage of the C-B bond to yield the corresponding
arene. This pathway is often promoted by acidic or basic conditions and the presence of
moisture. The electron-withdrawing nature of the fluoro and diformyl groups in some analogs
can make the boronic acid more susceptible to this degradation.

o Oxidation: As mentioned, oxidation of the C-B bond, typically by atmospheric oxygen, can
lead to the formation of the corresponding phenol. This process can be accelerated by light
and the presence of radical initiators.

Analytical and Quality Control Methods

Ensuring the purity and integrity of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid
before use is critical. A combination of NMR and HPLC is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation and purity assessment. For this
compound, *H, 3C, °F, and 1B NMR experiments are all informative.
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IH NMR:

« Aromatic Region: Expect complex splitting patterns for the aromatic protons due to H-H and
H-F couplings.

 Isopropyl Group: A doublet for the methyl groups and a septet for the CH group are
characteristic.

o Amide NH: A broad singlet or doublet, which may exchange with D20.

o B(OH)2: A broad singlet, highly dependent on concentration, solvent, and water content. Its
integration is often unreliable. The presence of boroxine will be indicated by a different
chemical shift for this proton.

e Impurities: Look for signals corresponding to the protodeboronated arene or the oxidized
phenol.

9F NMR:

o Asingle resonance is expected. The chemical shift can be a sensitive probe of the electronic
environment and can be useful for identifying degradation products.

1B NMR:

e Asingle, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic
acid.[4] The formation of tetrahedral boronate species (e.g., from reaction with diols or in
basic solution) will result in a sharp, upfield-shifted signal.

Experimental Protocol: NMR Sample Preparation
o Weigh approximately 5-10 mg of the boronic acid into a clean, dry vial.

e Dissolve the solid in ~0.7 mL of a dry deuterated solvent (e.g., DMSO-de or CDCl3). DMSO-
ds is often preferred for boronic acids due to its ability to break up hydrogen-bonded
oligomers.

o Transfer the solution to a clean, dry NMR tube.
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e If using a standard borosilicate NMR tube, a broad background signal from the glass may be
observed in the 1B NMR spectrum. For quantitative 2B NMR, a quartz NMR tube is
recommended.[4]

o Acquire spectra promptly after preparation to minimize solvent-mediated degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing purity and quantifying impurities.
Challenges in HPLC of Boronic Acids:

e Poor Peak Shape: The Lewis acidic boron atom can interact with free silanol groups on
standard silica-based C18 columns, leading to peak tailing.

e On-Column Degradation: The presence of water in the mobile phase can promote on-column
hydrolysis.

o Detection: While the phenyl ring provides UV absorbance, detecting non-chromophoric
impurities can be challenging.

Experimental Protocol: Reverse-Phase HPLC Method Development

o Column Selection: Start with a modern, end-capped C18 column or a column with low silanol
activity to improve peak shape. Phenyl-hexyl columns can also provide alternative selectivity.

o Mobile Phase:

o Agueous (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid. The acidic modifier
helps to suppress the ionization of the boronic acid and improve peak shape.

o Organic (B): Acetonitrile or Methanol.

o Gradient Elution: A typical gradient would be from 5-10% B to 95-100% B over 15-20
minutes.

» Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254
nm, or determine the Amax by UV-Vis spectroscopy). For comprehensive impurity profiling, a
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mass spectrometer (LC-MS) is invaluable.

o Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture
of water and organic solvent at a concentration of approximately 0.5-1.0 mg/mL.

Data Interpretation:
e Assess the main peak for symmetry and tailing.

 Identify and quantify impurities, paying close attention to peaks at the retention times
corresponding to the potential protodeboronated and oxidized byproducts.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in Suzuki-Miyaura cross-coupling reactions. The electron-
withdrawing nature of the substituents may influence its reactivity.

Experimental Protocol: General Suzuki-Miyaura Coupling This protocol is a general starting
point and must be optimized for specific substrates.
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[5]
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Reagent Selection and Causality:

e Boronic Acid (1.2-1.5 eq): A slight excess is used to drive the reaction to completion and to
compensate for any potential homocoupling or degradation of the boronic acid.

o Palladium Catalyst: A wide range of catalysts can be used. For aryl chlorides, which are less
reactive, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
is often required. Pd(PPhs)a is a common choice for aryl bromides and iodides.[5]

e Base: Abase is required to activate the boronic acid for transmetalation. Inorganic bases like
K2COs, Cs2C0s3, or KsPOa4 are commonly used.[5][6] The choice of base can significantly
impact the reaction rate and side product formation.

e Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often
used.[5][6][7] The water is crucial for dissolving the inorganic base and facilitating the
catalytic cycle. The solvent must be degassed to remove oxygen, which can deactivate the
Pd(0) catalyst.

Purification of (2-Fluoro-5-
(isopropylcarbamoyl)phenyl)boronic Acid

If the purity of the starting material is insufficient, purification may be necessary.
Recrystallization is often the most effective method for removing minor impurities.

Experimental Protocol: Recrystallization

e Solvent Screening: In test tubes, test the solubility of small amounts of the crude boronic
acid in various solvents (e.g., ethyl acetate, acetonitrile, toluene, water, or mixtures such as
ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve
the compound when hot but show poor solubility when cold.

» Dissolution: In an appropriately sized flask, add the crude boronic acid and the minimum
amount of the chosen hot solvent to fully dissolve the solid.

o Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution
through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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o Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not
occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once
crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize
recovery.

« |solation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold
recrystallization solvent, and dry them under vacuum.

Waste Disposal

Waste containing (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid should be treated
as hazardous chemical waste. Segregation of waste streams is critical.
Experimental Protocol: Laboratory-Scale Waste Management

e Segregation:

o Solid Waste: Collect unused boronic acid, contaminated weighing paper, gloves, and silica
gel in a dedicated, sealed, and clearly labeled hazardous waste container.

o Liquid Waste: Collect all mother liquors from recrystallizations and column
chromatography fractions containing the compound in a separate, sealed, and labeled
container for halogenated organic waste.

o Aqueous Waste: Aqueous layers from workups may contain residual boronic acid and
should be collected in a separate aqueous hazardous waste container. Do not pour
agueous waste down the drain unless it has been demonstrated to be free of the
compound and other hazardous materials, and its pH is neutral.

o Decontamination:

o Glassware that has come into contact with the compound should be rinsed with a suitable
organic solvent (e.g., acetone or ethyl acetate). This rinseate must be collected and
disposed of as hazardous liquid waste.

o After the initial organic rinse, glassware can be washed with soap and water.
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o Disposal: All waste containers must be properly labeled with "Hazardous Waste" and a full
description of the contents. Arrange for pickup by your institution's Environmental Health and
Safety (EHS) department.

Expert Insight on Waste: Due to the presence of the C-F bond, incineration is often the
preferred method for the ultimate disposal of fluorinated organic waste.[1] However, incomplete
incineration can lead to the formation of other hazardous fluorinated compounds. Amides are
generally incompatible with acids and oxidizing agents, so these waste streams should not be
mixed.[8] Always consult your local EHS guidelines for specific disposal requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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